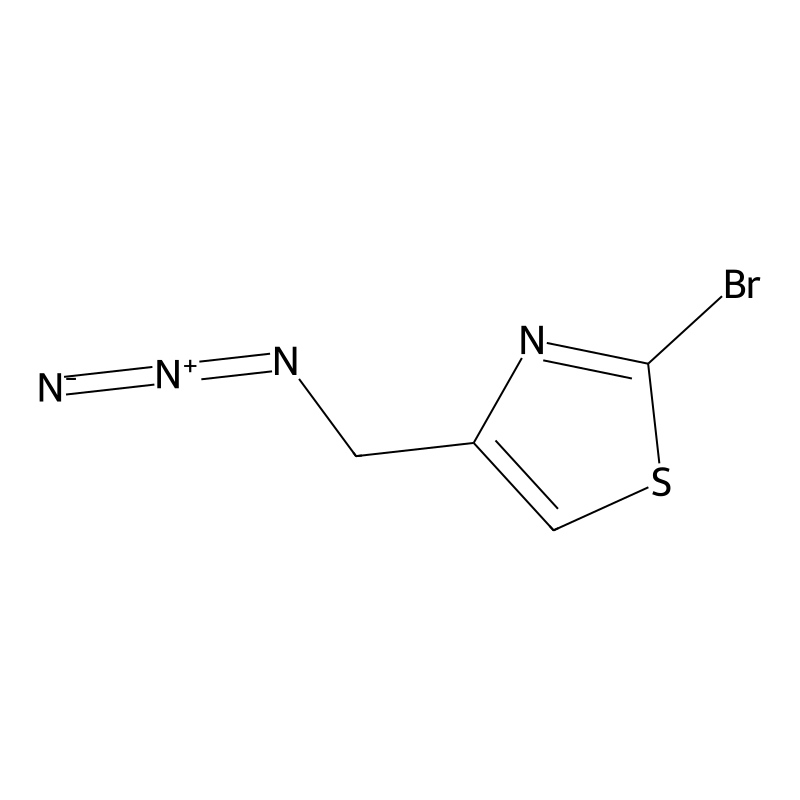

4-(Azidomethyl)-2-bromo-1,3-thiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Organic azides are used as cross-linkers in material sciences due to their exceptional reactivity .

- They are used in the regioselective copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .

- Organic azides release nitrogen by thermal activation or photolysis, producing highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking .

- This process is used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

- Organic azides are used in the synthesis of various heterocycles .

- They are used in intermolecular or intramolecular reactions, under thermal, catalyzed, or noncatalyzed reaction conditions .

- These reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

Material Sciences

Synthesis of Heterocycles

4-(Azidomethyl)-2-bromo-1,3-thiazole is an organic compound classified within the thiazole and azide families. The structure features a thiazole ring, which contains both sulfur and nitrogen atoms, and an azidomethyl group (-CH₂N₃) that significantly enhances its reactivity. The presence of the bromo group at the 2-position of the thiazole ring adds further potential for chemical transformations. This compound is particularly notable for its applications in synthetic chemistry and material sciences due to the unique properties imparted by its functional groups .

- Substitution Reactions: The azide group can engage in nucleophilic substitution, allowing it to be replaced by other nucleophiles.

- Cycloaddition Reactions: The azide can undergo 1,3-dipolar cycloaddition with alkynes, forming stable triazole derivatives.

- Reduction Reactions: The azide group is reducible to an amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation .

These reactions highlight the compound's versatility in synthetic applications.

The synthesis of 4-(Azidomethyl)-2-bromo-1,3-thiazole generally involves several key steps:

- Formation of the Thiazole Ring: This can be achieved by reacting α-haloketones with thiourea under basic conditions.

- Bromination: The thiazole derivative is brominated using bromine or N-bromosuccinimide to introduce the bromo group at the 2-position.

- Azidation: The final step involves reacting the bromomethyl derivative with sodium azide in a solvent such as dimethylformamide or acetonitrile to introduce the azidomethyl group.

These methods can be adapted for industrial production, utilizing continuous flow reactors for enhanced efficiency and safety.

4-(Azidomethyl)-2-bromo-1,3-thiazole has several applications:

- Synthetic Chemistry: Its unique functional groups make it a valuable intermediate for synthesizing various organic compounds.

- Material Science: The compound's reactivity allows it to be used in creating novel materials with specific properties.

- Bioconjugation: The azide functionality enables its use in attaching biomolecules for research purposes .

Studies involving interaction mechanisms of 4-(Azidomethyl)-2-bromo-1,3-thiazole primarily focus on its reactivity profiles. The azide group can facilitate bioconjugation reactions with various biomolecules, allowing researchers to explore molecular interactions in biological systems. Furthermore, its ability to form stable triazoles through cycloaddition with alkynes opens avenues for developing new bioactive compounds .

Several compounds share structural similarities with 4-(Azidomethyl)-2-bromo-1,3-thiazole:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 4-(Azidomethyl)-1,3-thiazole | Lacks bromo group; less reactive | No halogen substitution |

| 2-Bromo-1,3-thiazole | Lacks azidomethyl group; limited cycloaddition | Only contains bromine |

| 4-(Azidomethyl)-2-chloro-1,3-thiazole | Contains chloro instead of bromo | Different halogen affects reactivity |

| 5-Methyl-4-(azidomethyl)-2-bromo-1,3-thiazole | Contains a methyl group; alters sterics | Methyl substitution changes properties |

Uniqueness

The uniqueness of 4-(Azidomethyl)-2-bromo-1,3-thiazole lies in its combination of both the azidomethyl and bromo groups. This dual functionality not only enhances its reactivity but also provides versatility in synthetic applications compared to similar compounds that lack one of these functional groups .